alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether
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Overview
Description
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether is an organic compound that features a bromomethyl group attached to a cyclohexylbenzyl moiety, which is further connected to a 2-ethylhexyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether typically involves the reaction of p-cyclohexylbenzyl alcohol with bromomethyl compounds under specific conditions. One common method is the Williamson ether synthesis, where an alkyl halide (in this case, bromomethyl) undergoes nucleophilic substitution by an alkoxide to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the alcohol precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bromomethyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers, while oxidation can produce alcohols or ketones.
Scientific Research Applications
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used to study the effects of bromomethyl groups on biological systems, providing insights into their reactivity and potential toxicity.
Mechanism of Action
The mechanism by which alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether exerts its effects involves the interaction of the bromomethyl group with nucleophiles in biological or chemical systems. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites, leading to various biochemical and chemical transformations. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or modification of cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group attached to a benzyl moiety, but lacks the cyclohexyl and 2-ethylhexyl ether components.
Cyclohexylmethyl Bromide: Contains a bromomethyl group attached to a cyclohexyl moiety, but does not have the benzyl or 2-ethylhexyl ether components.
2-Ethylhexyl Bromide: Features a bromomethyl group attached to a 2-ethylhexyl moiety, but lacks the cyclohexyl and benzyl components.
Uniqueness
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether is unique due to its combination of a bromomethyl group with a cyclohexylbenzyl and 2-ethylhexyl ether structure. This unique arrangement imparts specific reactivity and properties that are not found in simpler bromomethyl compounds, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
21270-16-6 |
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Molecular Formula |
C22H35BrO |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-4-cyclohexylbenzene |
InChI |
InChI=1S/C22H35BrO/c1-3-5-9-18(4-2)17-24-22(16-23)21-14-12-20(13-15-21)19-10-7-6-8-11-19/h12-15,18-19,22H,3-11,16-17H2,1-2H3 |
InChI Key |
CMWAPSONCIOZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CBr)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
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